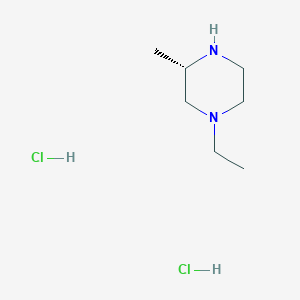
(S)-1-Ethyl-3-methyl-piperazine dihydrochloride
Vue d'ensemble
Description
(S)-1-Ethyl-3-methyl-piperazine dihydrochloride is a useful research compound. Its molecular formula is C7H18Cl2N2 and its molecular weight is 201.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(S)-1-Ethyl-3-methyl-piperazine dihydrochloride is a chiral piperazine derivative with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, including an ethyl and a methyl group attached to the piperazine ring, which contribute to its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C7H17ClN2
- Molecular Weight : Approximately 164.68 g/mol
- CAS Number : 1630082-91-5
The compound exists as a dihydrochloride salt, enhancing its solubility and stability, making it suitable for various pharmaceutical applications .
Biological Activities
Research indicates that this compound exhibits a range of biological activities, primarily due to its interaction with various biological targets. Notably, piperazine derivatives are known for their:
- Antiviral Activities : Some derivatives have shown potential in inhibiting viral replication.
- CNS Activity : The compound may interact with central nervous system pathways, suggesting possible applications in neuropharmacology.
The mechanisms through which this compound exerts its effects are still under investigation. However, studies suggest that it may interact with neurotransmitter systems and other molecular targets involved in various biological processes. The compound's structural features allow it to bind selectively to certain receptors, influencing signaling pathways critical for therapeutic effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Piperazine | Basic structure; lacks substituents | Widely used in pharmaceuticals |
| 1-Methylpiperazine | Contains a methyl group at position 1 | Simpler derivative; less potent than ethyl variant |
| 4-Ethylpiperidine | Ethyl group at position 4 | Exhibits different pharmacological profiles |
| 2-(4-Methylpiperazin-1-yl)ethanol | Contains an additional hydroxyl group | Potentially more soluble; used in drug formulations |
This compound is distinguished by its specific substitution pattern, which imparts distinct chemical and biological properties compared to these similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound. Here are key findings from recent research:
- Antiviral Activity : A study demonstrated that derivatives of (S)-1-Ethyl-3-methyl-piperazine exhibited inhibitory effects on viral replication, suggesting therapeutic potential against viral infections.
- CNS Interaction Studies : Research utilizing binding assays indicated that this compound may have affinities for various neurotransmitter receptors, indicating potential use in treating CNS disorders .
- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of related piperazine derivatives showed promising absorption and distribution characteristics, which could enhance the therapeutic efficacy of this compound in clinical settings .
Propriétés
IUPAC Name |
(3S)-1-ethyl-3-methylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-3-9-5-4-8-7(2)6-9;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQXZFBVEYXZIP-KLXURFKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN[C@H](C1)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















